molecular formula C8H13NO B13200458 1-(4-Aminocyclopent-2-en-1-yl)propan-1-one

1-(4-Aminocyclopent-2-en-1-yl)propan-1-one

Katalognummer: B13200458
Molekulargewicht: 139.19 g/mol
InChI-Schlüssel: RTHYIVXHLLLJRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Aminocyclopent-2-en-1-yl)propan-1-one is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . This compound is characterized by a cyclopentene ring substituted with an amino group and a propanone moiety. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

One common synthetic route includes the aminomethylation of 1-(benzyloxy)propan-2-one with 4-aminocyclopent-2-en-1-one . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield.

Analyse Chemischer Reaktionen

1-(4-Aminocyclopent-2-en-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Aminocyclopent-2-en-1-yl)propan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-Aminocyclopent-2-en-1-yl)propan-1-one involves its interaction with specific molecular targets, although detailed pathways are not well-documented. The amino group may facilitate binding to proteins or enzymes, potentially altering their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(4-Aminocyclopent-2-en-1-yl)propan-1-one include:

The uniqueness of this compound lies in its combination of the cyclopentene ring, amino group, and propanone moiety, which together confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H13NO

Molekulargewicht

139.19 g/mol

IUPAC-Name

1-(4-aminocyclopent-2-en-1-yl)propan-1-one

InChI

InChI=1S/C8H13NO/c1-2-8(10)6-3-4-7(9)5-6/h3-4,6-7H,2,5,9H2,1H3

InChI-Schlüssel

RTHYIVXHLLLJRP-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1CC(C=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.